4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide typically involves the following steps:
Condensation Reaction: The carboxy group of 4-fluorobenzoic acid is reacted with the primary amino group of 2-(piperazin-1-yl)ethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide involves its interaction with serotonin receptors. As a selective 5-HT1A receptor full agonist, it binds to these receptors and mimics the effects of serotonin by stimulating physiological activity at the cell receptors. This interaction affects the activation mechanism and may display positive cooperativity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2-(4-(7-methoxynaphthalen-1-yl)piperazin-1-yl)ethyl)benzamide: This compound is similar in structure but contains a methoxynaphthalene group, which may alter its receptor binding properties.
4-Fluoro-N-(2-(4-(2-furoyl)-1-piperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide: This compound has a furoyl and phenylsulfonyl group, which can impact its chemical reactivity and biological activity.
Uniqueness
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide is unique due to its specific interaction with 5-HT1A receptors, making it a valuable compound for studying serotonin receptor agonists and their potential therapeutic applications .
Properties
CAS No. |
187221-43-8 |
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Molecular Formula |
C13H18FN3O |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
4-fluoro-N-(2-piperazin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18) |
InChI Key |
CSEZVRZPXNBVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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